H-Orn(Boc)-OH

Descripción general

Descripción

H-Orn(Boc)-OH, also known as Nα-tert-Butoxycarbonyl-L-ornithine, is a derivative of the amino acid ornithine. It is commonly used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group that can be easily removed under acidic conditions, making it a valuable tool in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of H-Orn(Boc)-OH typically involves the protection of the amino group of ornithine with the tert-butoxycarbonyl group. This can be achieved by reacting ornithine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The reaction is usually carried out at room temperature and yields the protected amino acid.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction mixture is typically purified using techniques such as crystallization or chromatography to isolate the desired compound.

Análisis De Reacciones Químicas

Deprotection Reactions

The Boc group in H-Orn(Boc)-OH is acid-labile, enabling its removal under controlled acidic conditions to generate free ornithine. Common deprotection methods include:

Mechanistic Insight : The Boc group undergoes protonation at the tert-butyl carbonyl oxygen, followed by cleavage of the carbamate bond to release CO₂ and tert-butanol .

Coupling Reactions

This compound participates in peptide bond formation via carbodiimide-mediated activation:

Common Coupling Reagents and Yields

| Reagent System | Solvent | Base | Coupling Efficiency | Byproducts |

|---|---|---|---|---|

| DCC/HOBt | DMF or DCM | NMM | 85–95% | DCU (precipitates) |

| EDC/HOAt | DMF | DIPEA | 90–98% | Soluble urea |

| DIC/Oxyma Pure | THF | None | >95% | Minimal |

Case Study : In solid-phase synthesis, coupling this compound to H-β-Ala-OBzl using DIC/DMAP yielded 60% dipeptide product, with 8% bis-adduct formation due to side-chain reactivity .

Racemization

- Risk : Elevated during prolonged coupling at >25°C.

- Mitigation : Use of HOAt or Oxyma additives reduces racemization to <2% .

Side-Chain Reactivity

- The δ-amino group in ornithine can undergo unintended acylation if not protected. For example, unprotected δ-NH₂ groups led to a 12% side product during Boc-Orn(Boc)-OH synthesis .

- Solution : Double protection (e.g., Boc-Orn(Boc)-OH) prevents side reactions during iterative couplings .

Oxidation and Acetylation

- Treatment with benzoyl peroxide followed by acetic anhydride converted this compound to Fmoc-L-Orn(Ac,OBz)-OBn in 68% yield, demonstrating compatibility with electrophilic reagents .

Methylation

- Reaction with methyl iodide in acetone introduced a methyl ester at the carboxyl group, enabling resin anchoring in SPPS .

Comparative Reactivity with Analogues

| Compound | Deprotection Sensitivity | Coupling Efficiency | Key Differentiator |

|---|---|---|---|

| H-Lys(Boc)-OH | Similar to this compound | 80–90% | Longer side chain |

| Boc-Arg(Tos)-OH | Requires HF cleavage | 75–85% | Tos group stable to TFA |

| Fmoc-Orn(Boc)-OH | Base-sensitive (piperidine) | 90–95% | Dual orthogonal protection |

Notable Difference : this compound’s shorter side chain reduces steric hindrance, improving coupling efficiency compared to lysine derivatives .

Unusual Reactivity in Medicinal Chemistry

Aplicaciones Científicas De Investigación

Scientific Research Applications

H-Orn(Boc)-OH has a variety of applications across different scientific disciplines:

Peptide Synthesis

This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS). It allows for the incorporation of ornithine into peptide chains, which is essential for creating peptides with specific biological functions.

Biological Studies

This compound plays a significant role in studying enzyme-substrate interactions and protein folding. Its structural properties enable researchers to investigate how peptides behave in biological systems.

Pharmaceutical Development

This compound is utilized in developing peptide-based drugs and therapeutic agents. Its ability to form stable peptide bonds makes it valuable for synthesizing biologically active compounds.

Industrial Applications

In industrial settings, this compound is employed in producing specialty chemicals and materials, particularly those that require specific amino acid sequences.

Case Studies and Research Findings

-

Peptide Stability Studies :

A study investigated the stability of peptides synthesized using this compound under various conditions, revealing that peptides containing ornithine exhibited enhanced stability compared to those without it . -

Therapeutic Applications :

Research highlighted the potential of ornithine-containing peptides in treating metabolic disorders due to their role in urea cycle regulation . -

Metal Ion Interaction :

Studies have shown that peptides synthesized from this compound can interact with metal ions, leading to potential applications in metalloantibiotics .

Mecanismo De Acción

The mechanism of action of H-Orn(Boc)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group of ornithine, preventing unwanted side reactions during chemical transformations. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the synthesis of peptides and proteins .

Comparación Con Compuestos Similares

Nα-tert-Butoxycarbonyl-L-lysine (H-Lys(Boc)-OH): Similar to H-Orn(Boc)-OH, this compound has a Boc-protected amino group but differs in the side chain structure.

Nα-tert-Butoxycarbonyl-L-arginine (H-Arg(Boc)-OH): Another Boc-protected amino acid with a different side chain, used in peptide synthesis.

Uniqueness: this compound is unique due to its specific side chain structure, which includes a terminal amino group. This makes it particularly useful in the synthesis of peptides that require ornithine residues. Its ease of deprotection under mild acidic conditions also adds to its versatility in organic synthesis .

Actividad Biológica

Introduction

H-Orn(Boc)-OH, or Fmoc-Orn(Boc)-OH, is a protected form of the amino acid ornithine, which plays a significant role in various biological processes, including protein synthesis and metabolic pathways. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

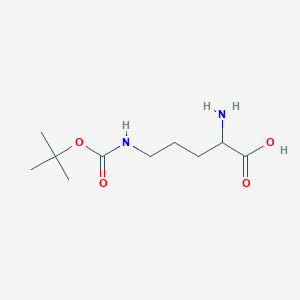

This compound is characterized by the following chemical structure:

- Molecular Formula : C10H20N2O4

- CAS Number : 109425-55-0

- Molecular Weight : 232.28 g/mol

The compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino group of ornithine, which enhances its stability during synthesis and facilitates its use in peptide coupling reactions.

Pharmacological Properties

This compound exhibits several pharmacological activities that make it a subject of interest in medicinal chemistry:

- Antimicrobial Activity : Recent studies have indicated that derivatives of ornithine exhibit antimicrobial properties. For instance, pseudopeptides containing ornithine residues have shown potential against various pathogens due to their ability to disrupt microbial membranes .

- Role in Peptide Synthesis : this compound is commonly used in solid-phase peptide synthesis (SPPS) to create peptides with specific bioactivities. Its incorporation into peptides can enhance their stability and activity, particularly in therapeutic contexts .

- Metal Ion Coordination : Research has demonstrated that ornithine derivatives can coordinate with metal ions such as Cu(II) and Ni(II), which is essential for the activity of certain metalloantibiotics. This property may contribute to their cytotoxic effects against cancer cells .

Case Studies

- Study on Antimicrobial Peptides : A study investigated the coordination behavior of ornithine-based pseudopeptides with metal ions and their subsequent antimicrobial activity. The results indicated that these compounds could serve as effective chelators and exhibit enhanced biological activity when complexed with metal ions .

- Peptide Design for Cancer Therapy : A series of peptides including this compound were designed to target specific cancer cell receptors. These peptides demonstrated selective binding affinity and cytotoxicity towards tumor cells, highlighting the therapeutic potential of ornithine derivatives in oncology .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. The following table summarizes key findings related to the SAR of ornithine-based compounds:

| Compound | Activity Type | Binding Affinity (K_i) | IC50 (nM) | Notes |

|---|---|---|---|---|

| H-Tyr-d-Ala-Gly-Phe-Pro-Leu-Trp-NH-Bzl | Opioid Agonist | 0.65 nM | 13 | High binding affinity at μ receptors |

| This compound | Antimicrobial | Not specified | Not specified | Potential as a metalloantibiotic |

| Pseudopeptide Complexes | Cytotoxicity | Varies | Varies | Effective against cancer cell lines |

Propiedades

IUPAC Name |

2-amino-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4/c1-10(2,3)16-9(15)12-6-4-5-7(11)8(13)14/h7H,4-6,11H2,1-3H3,(H,12,15)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZZMUULAVZVTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13650-49-2 | |

| Record name | NSC164054 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164054 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the most efficient method of synthesizing H-Orn(Boc)-OH presented in the research?

A1: The research highlights a novel synthesis method for this compound utilizing microwave irradiation. [] This method involves first creating L-ornithine copper complexes and then protecting the δ-amino group with tert-butoxycarbonyl (Boc). The copper is then removed using EDTA-2Na, facilitated by microwave irradiation. This method boasts a yield of 86.2% for this compound, proving more efficient than traditional methods. []

Q2: What are the advantages of using microwave irradiation in the synthesis of this compound and other Nδ-protective ornithine compounds?

A2: The research demonstrates that microwave irradiation offers several advantages:

- Improved Reaction Speed: Microwave irradiation significantly reduces reaction times compared to conventional heating methods. []

- Increased Yield: The optimized microwave-assisted method resulted in higher yields for this compound (86.2%) and other derivatives. []

- Environmentally Friendly: This method can be considered greener due to reduced reaction times and potentially less solvent usage. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.